molecular formula C8H11NO3 B042282 5-(tert-Butyl)oxazole-2-carboxylic acid CAS No. 209531-11-3

5-(tert-Butyl)oxazole-2-carboxylic acid

Cat. No. B042282
M. Wt: 169.18 g/mol
InChI Key: VBNWSGXUJZAXOY-UHFFFAOYSA-N
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Description

5-(tert-Butyl)oxazole-2-carboxylic acid is a chemical compound that belongs to the class of oxazoles, a group of heterocyclic aromatic compounds containing an oxygen and a nitrogen atom in a five-membered ring. This compound, like other oxazoles, is of interest for its potential in various chemical and pharmaceutical applications due to its unique structural and chemical properties.

Synthesis Analysis

The synthesis of oxazole derivatives, including those substituted with tert-butyl groups, often involves cascade reactions or multicomponent reactions. For instance, a Ce(OTf)3-catalyzed cascade reaction of alkynyl carboxylic acids with tert-butyl isocyanide has been developed, allowing the synthesis of diversely functionalized oxazoles under mild conditions (Cao et al., 2020). Another example is the synthesis of tert-alkyl amino hydroxy carboxylic esters via an oxazolone-mediated ene-type reaction with enol ethers (Mosey et al., 2008).

Molecular Structure Analysis

The structure of 5-(tert-Butyl)oxazole-2-carboxylic acid derivatives has been elucidated using various spectroscopic methods and sometimes confirmed by single-crystal X-ray diffraction analysis. The molecular structure is characterized by the presence of the oxazole ring and the tert-butyl group, contributing to the compound's unique chemical behavior and reactivity (Li et al., 2008).

Chemical Reactions and Properties

Oxazoles, including 5-(tert-Butyl)oxazole-2-carboxylic acid, participate in various chemical reactions that highlight their reactivity and potential application in synthetic chemistry. For example, they can undergo cycloaddition reactions, such as those catalyzed by ruthenium for the synthesis of triazole derivatives (Ferrini et al., 2015), or multicomponent reactions for assembling triazole-oxazole derivatives (Cao et al., 2020).

Scientific Research Applications

Synthesis and Biological Activity

  • Synthesis of 2-Alkynyl Oxazoles : A novel protocol for synthesizing 2-alkynyl oxazoles from tert-butyl isocyanide and alkynyl carboxylic acids, including 5-(tert-Butyl)oxazole-2-carboxylic acid, has been developed. These oxazoles demonstrate biological activity and show potential in cancer treatment, particularly against human gastric cancer cells and bladder tumor cells (Cao et al., 2020).

  • Synthesis of Recifeiolide and Curvularin : Oxazoles, like 5-(tert-Butyl)oxazole-2-carboxylic acid, can act as activated carboxylates in photooxygenation processes. This property is leveraged in the synthesis of macrolides, including recifeiolide and curvularin (Wasserman et al., 1981).

  • Creation of Triazole-Oxazole Derivatives : A cerium(III) triflate-catalyzed reaction involving 5-(tert-Butyl)oxazole-2-carboxylic acid leads to the assembly of multi-substituted triazole-oxazole derivatives. These compounds display anticancer activities, particularly against human gastric cancer cells (Cao et al., 2020).

Chemical Synthesis and Applications

  • Synthesis of Substituted Pyrazinecarboxamides : Research shows the potential of using 5-(tert-Butyl)oxazole-2-carboxylic acid in the synthesis of substituted pyrazinecarboxamides. These compounds have applications in anti-mycobacterial, antifungal, and photosynthesis-inhibiting activities (Doležal et al., 2006).

  • Diastereoselective Synthesis of Oxazoline-Carboxylates : A study demonstrates the high diastereoselectivity in synthesizing 2-oxazoline-4-carboxylates using 5-alkoxyoxazole, with applications in creating biologically significant chiral compounds (Suga et al., 1994).

  • Hydroformylation of Oxazoline Derivatives : Hydroformylation of methyl (2R)-2-tert-butyl-Δ4-1,3-oxazoline-3-carboxylate gives rise to important intermediates for synthesizing homochiral amino acid derivatives (Kollár & Sándor, 1993).

properties

IUPAC Name

5-tert-butyl-1,3-oxazole-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11NO3/c1-8(2,3)5-4-9-6(12-5)7(10)11/h4H,1-3H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBNWSGXUJZAXOY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CN=C(O1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

169.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(tert-Butyl)oxazole-2-carboxylic acid

Synthesis routes and methods

Procedure details

A solution of sodium hydroxide (0.96 g, 24 mmol) in water (25 ml) is added to a stirred solution of 5-tert-butyl-oxazole .2-carboxylic acid ethyl ester (3.94 g, 20 mmol) In ethanol (35 ml), and the mixture is warmed to 60° C. and stirred for 1 h. The ethanol is then removed by distillation and the aqueous residue is washed with diethyl ether and acidified with 5 N hydrochloric acid. The resulting precipitate is collected by filtration and dried to give 5-tert-butyl-oxazole-2-carboxylic acid (2.30 g, 68%) as beige crystals. This material is used immediately without further purification since, on prolonged storage, it undergoes spontaneous decarboxylation to 5-tert-butyl-oxazole.
Quantity
0.96 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
25 mL
Type
solvent
Reaction Step One
[Compound]
Name
2-carboxylic acid ethyl ester
Quantity
3.94 g
Type
reactant
Reaction Step Two
Quantity
35 mL
Type
reactant
Reaction Step Two

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